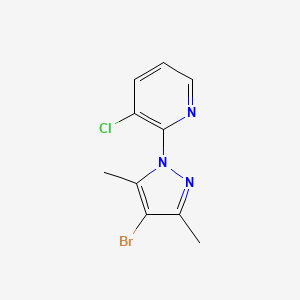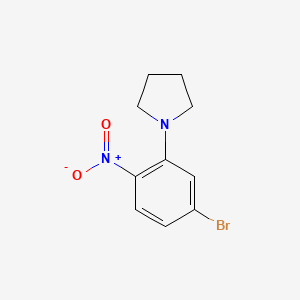
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline
Overview
Description
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, also known as BTTAA, is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .Molecular Structure Analysis
The structural analysis shows that the capped-octahedral environment around the Co (II) centers is highly distorted with rather long bonds between the metal and donor atoms .Chemical Reactions Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 132-143 °C . Its empirical formula is C30H30N10 and it has a molecular weight of 530.63 .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline , are known for their stability and bioactivity, making them valuable in drug discovery . They mimic amide bonds and can engage in hydrogen bonding, which is advantageous for interacting with biological targets. This compound could potentially be used in the development of new therapeutic agents due to its structural similarity to known drugs with a triazole core, such as the anticonvulsant Rufinamide or the anticancer drug Carboxyamidotriazole .
Organic Synthesis
In organic chemistry, triazole derivatives serve as versatile intermediates. They can participate in various chemical reactions, providing pathways to synthesize complex molecules. The benzyl and aniline groups in 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline offer points of reactivity that can be exploited to create new compounds with potential applications in medicinal chemistry and materials science .
Polymer Chemistry
The triazole ring can be incorporated into polymers to enhance their properties. For instance, 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline could be used to synthesize polymers with improved thermal stability, mechanical strength, or novel electronic properties. Its aromatic character and strong dipole moment make it suitable for creating functional materials .
Supramolecular Chemistry
Triazole derivatives are known to form supramolecular structures through non-covalent interactions3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline could be used to build complex architectures for applications in molecular recognition, sensing, or catalysis .
Bioconjugation and Chemical Biology
The triazole ring can act as a linker in bioconjugation, connecting biomolecules to other chemical entities. This property is useful in chemical biology for modifying proteins or nucleic acids, potentially leading to applications in targeted drug delivery or diagnostic imaging .
Fluorescent Imaging
Due to its ability to engage in π-stacking and its inherent stability, triazole derivatives can be used as fluorescent probes3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline might be developed into a probe for imaging in biological systems, aiding in the study of cellular processes .
Antimicrobial Agents
Recent studies have shown that triazole hybrids exhibit antimicrobial activity. The compound could be synthesized with amine-ester functionality to test its efficacy against various microbial strains, potentially leading to new antimicrobial drugs .
Materials Science
Triazole derivatives have applications in materials science, such as the creation of liquid crystals, nanotube production, and corrosion inhibitors. The unique properties of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline could be harnessed to develop advanced materials with specific functionalities .
Safety And Hazards
properties
IUPAC Name |
3-(1-benzyltriazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-11-19(18-17-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZWJGDRJPRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline | |
CAS RN |
1151920-00-1 | |
| Record name | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)



